盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

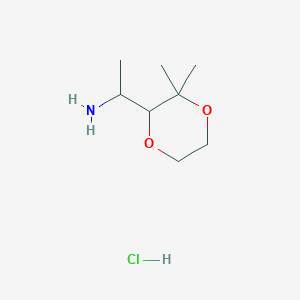

“1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is a chemical compound . It is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for “1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is1S/C8H17NO2.ClH/c1-6(9)7-8(2,3)11-5-4-10-7;/h6-7H,4-5,9H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis

The physical form of “1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .科学研究应用

合成与反应性

研究表明,各种应用在与“1-(3,3-二甲基-1,4-二氧六环-2-基)乙胺盐酸盐”相关的化合物的合成和结构分析中。例如,已经探索了诸如 1,4-二氢吡嗪之类的反芳香族化合物的合成和反应性,突出了创建复杂有机结构的潜力,并了解其稳定性和溶剂变色性质 (Brook, Haltiwanger, & Koch, 1992)。此外,已经研究了烯胺的环氧化导致 1,4-二氧六环的形成,揭示了氧转移过程和产物产率的见解 (Adam, Peters, Peters, Schnering, & Voerckel, 1992)。

环境应用

环境污染物(如 1,4-二氧六环)的降解一直是一个重要的研究领域。诸如紫外线/过氧化氢工艺之类的技术已被应用于了解水溶液中 1,4-二氧六环的降解机理,目的是对水源进行完全矿化和净化 (Stefan & Bolton, 1998)。此外,微生物驱动的芬顿反应已被探索用于降解 1,4-二氧六环,为传统的修复方法提供了一种替代方法 (Sekar & DiChristina, 2014)。

安全和危害

The compound has the following hazard statements: H302, H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

The primary target of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride, also known as EDC or EDAC, is the carboxyl group present in various biological molecules . This compound is a zero-length crosslinker used to couple carboxyl groups to primary amines .

Mode of Action

EDC interacts with its targets by first reacting with the carboxyl group to form an amine-reactive O-acyl isourea intermediate . This intermediate can then rapidly react with amines to form an amide bond, releasing an isourea byproduct .

Biochemical Pathways

The action of EDC affects the biochemical pathways involving the formation of amide bonds. This includes peptide synthesis, conjugation of haptens to carrier proteins to form immunogens, 5’ phosphorylation of nucleic acids, and the construction of amine-reactive NHS esters of biomolecules .

Pharmacokinetics

As a water-soluble reagent , it is expected to have good bioavailability

Result of Action

The result of EDC’s action is the formation of a neutral amide bond between a carboxyl group and an amine . This can lead to the creation of various bioconjugates, including peptide bonds in protein synthesis, and the attachment of haptens to carrier proteins to form immunogens .

Action Environment

The action of EDC is influenced by environmental factors such as pH and the presence of water. The coupling reaction mediated by EDC is optimal at a pH of 4.7-6.0 . . Therefore, the reaction environment plays a crucial role in the efficacy and stability of EDC’s action.

属性

IUPAC Name |

1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9)7-8(2,3)11-5-4-10-7;/h6-7H,4-5,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKYPKSAMNJDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(OCCO1)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2764538.png)

![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)

![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)

![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)

![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)

![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)